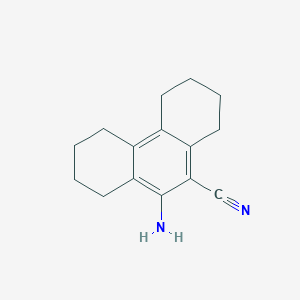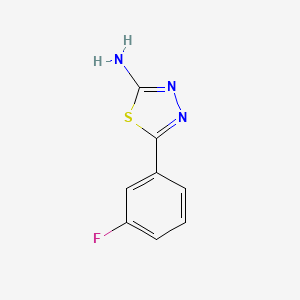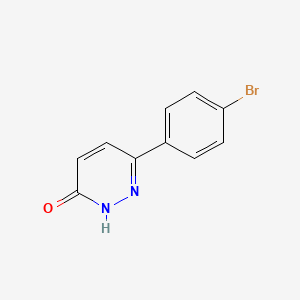
6-(4-ブロモフェニル)ピリダジン-3-オール
概要
説明
6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic compound with the molecular formula C10H7BrN2O It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms
科学的研究の応用
6-(4-Bromophenyl)pyridazin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals.
作用機序
Target of Action
The primary target of 6-(4-Bromophenyl)pyridazin-3-ol is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and impairments in body movement .
Mode of Action
This inhibition could disrupt normal nerve impulse transmission, leading to various physiological and behavioral changes .
Biochemical Pathways
The biochemical pathways affected by 6-(4-Bromophenyl)pyridazin-3-ol are likely related to the cholinergic nervous system, given its interaction with AchE . Disruption of AchE activity can affect the breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells. This disruption can lead to an accumulation of acetylcholine, potentially causing overstimulation of the muscles and glands.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The inhibition of AchE by 6-(4-Bromophenyl)pyridazin-3-ol could lead to an increase in acetylcholine levels, potentially causing overstimulation of muscles and glands. This overstimulation could manifest as behavioral changes and impairments in body movement . Additionally, the compound might have an impact on oxidative stress, as indicated by a dose-dependent increase in malondialdehyde (MDA), a biomarker for oxidative injury .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)pyridazin-3-ol typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired pyridazin-3-ol derivative.
Industrial Production Methods
Industrial production methods for 6-(4-Bromophenyl)pyridazin-3-ol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
6-(4-Bromophenyl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazin-3-ol derivatives, which can be further functionalized for specific applications .
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound, which lacks the bromophenyl and hydroxyl groups.
Pyridazinone: A derivative with a keto group at the 3-position instead of a hydroxyl group.
4-Bromophenyl derivatives: Compounds with the 4-bromophenyl group attached to different heterocyclic cores.
Uniqueness
6-(4-Bromophenyl)pyridazin-3-ol is unique due to the presence of both the bromophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .
特性
IUPAC Name |
3-(4-bromophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDHLGDAZQDUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351033 | |
| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50636-57-2 | |
| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
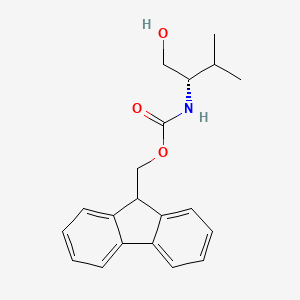
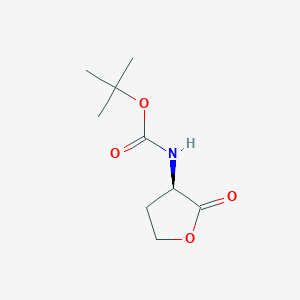
![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)
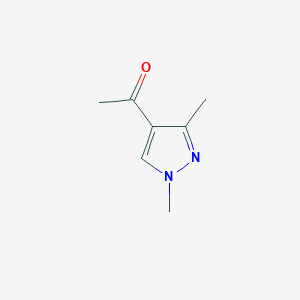

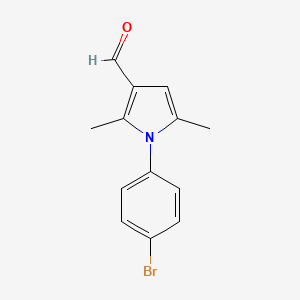
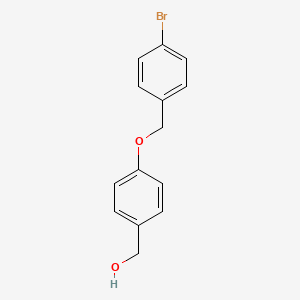
![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)
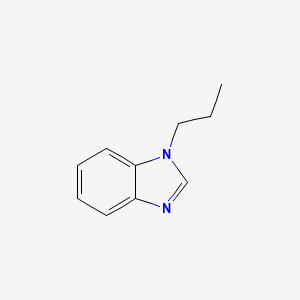
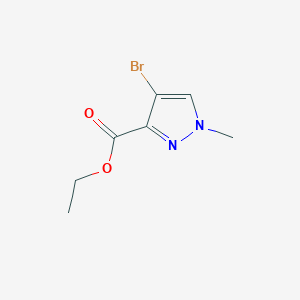
![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)

